Alka-seltzer

Catalog No.
S656691
CAS No.
53663-74-4
M.F
C16H17NaO14
M. Wt
456.29 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alka-seltzer

CAS Number

53663-74-4

Product Name

Alka-seltzer

IUPAC Name

sodium;2-acetyloxybenzoic acid;hydrogen carbonate;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C16H17NaO14

Molecular Weight

456.29 g/mol

InChI

InChI=1S/C9H8O4.C6H8O7.CH2O3.Na/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-3(8)1-6(13,5(11)12)2-4(9)10;2-1(3)4;/h2-5H,1H3,(H,11,12);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);(H2,2,3,4);/q;;;+1/p-1

InChI Key

PERKCQYZRBLRLO-UHFFFAOYSA-M

SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(=O)(O)[O-].[Na+]

Synonyms

Alka Seltzer, Alka-Seltzer, sodium acetylsalicylate -sodium bicarbonate - sodium citrate, sodium acetylsalicylate, sodium bicarbonate, and sodium citrate drug combination, sodium acetylsalicylate, sodium bicarbonate, sodium citrate drug combination

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(=O)(O)[O-].[Na+]

Alka-Seltzer is a well-known effervescent medication primarily used as an antacid and pain reliever. It typically contains three main active ingredients: sodium bicarbonate, citric acid, and acetylsalicylic acid (commonly known as aspirin). When dissolved in water, Alka-Seltzer tablets produce carbon dioxide gas, which creates the characteristic fizzing effect. This reaction not only helps to relieve symptoms of indigestion and heartburn but also provides pain relief due to the presence of acetylsalicylic acid, which is an analgesic and anti-inflammatory agent .

The primary chemical reaction that occurs when Alka-Seltzer is dissolved in water involves the interaction between sodium bicarbonate and citric acid. The reaction can be simplified as follows:

Sodium Bicarbonate NaHCO3 Citric Acid C6H8O7  Sodium Citrate Water Carbon Dioxide CO2 \text{Sodium Bicarbonate NaHCO}_3\text{ Citric Acid C}_6\text{H}_8\text{O}_7\text{ }\rightarrow \text{ Sodium Citrate Water Carbon Dioxide CO}_2\text{ }
HCO3+H+H2O+CO2(g)\text{HCO}_3^-+\text{H}^+\rightarrow \text{H}_2\text{O}+\text{CO}_2(g)

This reaction is an acid-base neutralization process that generates carbon dioxide, leading to the fizzing effect .

Alka-Seltzer's biological activity primarily stems from its components. Acetylsalicylic acid acts as a non-steroidal anti-inflammatory drug (NSAID), providing pain relief by inhibiting the synthesis of prostaglandins, which are chemicals in the body involved in inflammation and pain signaling. Sodium bicarbonate serves as an antacid, neutralizing stomach acid to relieve discomfort associated with indigestion and heartburn . Citric acid may enhance the solubility of aspirin and improve its absorption in the gastrointestinal tract.

The synthesis of Alka-Seltzer tablets involves several steps:

  • Preparation of Ingredients: Sodium bicarbonate, citric acid, and acetylsalicylic acid are sourced in pure forms.
  • Mixing: The dry ingredients are mixed in specific proportions to ensure proper dosage.
  • Granulation: The mixture is granulated to form uniform particles that dissolve easily in water.
  • Compression: The granulated mixture is compressed into tablet form using a tablet press.
  • Coating: Tablets may be coated to protect them from moisture and enhance stability .

Alka-Seltzer is primarily used for:

  • Relief of Indigestion: It neutralizes stomach acid, alleviating symptoms of heartburn and upset stomach.
  • Pain Relief: Due to acetylsalicylic acid, it provides relief from headaches, muscle aches, and other minor pains.
  • Fizzing Reaction Demonstrations: In educational settings, Alka-Seltzer is often used to demonstrate

Research on Alka-Seltzer has explored its interactions with various substances:

  • Acids and Bases: Its effectiveness as an antacid can be influenced by the presence of other acids or bases in the gastrointestinal tract.
  • Drug Interactions: Caution is advised when using Alka-Seltzer with other medications that affect stomach acidity or blood clotting due to acetylsalicylic acid's properties .
  • Temperature Effects: Studies have shown that temperature significantly affects the rate of reaction; higher temperatures increase the rate at which Alka-Seltzer dissolves and produces carbon dioxide .

Several compounds share similarities with Alka-Seltzer in terms of their use as antacids or pain relievers. Here are some notable comparisons:

CompoundActive IngredientsUnique Features
TumsCalcium carbonateProvides calcium supplementation alongside antacid effects.
RolaidsCalcium carbonate, magnesium hydroxideCombines two different bases for enhanced efficacy.
Pepto-BismolBismuth subsalicylateOffers anti-diarrheal properties along with antacid effects.
MaaloxAluminum hydroxide, magnesium hydroxideCombines two different metal hydroxides for antacid action.

Alka-Seltzer's uniqueness lies in its effervescent formulation that combines pain relief with antacid properties through a rapid chemical reaction upon dissolution in water . This distinguishes it from other compounds that may focus solely on one therapeutic action.

The fundamental effervescent reaction in Alka-seltzer occurs through a well-characterized acid-base neutralization between citric acid and sodium bicarbonate [1] [4] [5]. The primary chemical reaction follows the balanced equation:

C₆H₈O₇ (aq) + 3NaHCO₃ (aq) → Na₃C₆H₅O₇ (aq) + 3H₂O (l) + 3CO₂ (g)

This stoichiometric relationship demonstrates that one molecule of citric acid reacts with three molecules of sodium bicarbonate to produce sodium citrate, water, and three molecules of carbon dioxide gas [1] [6] [7]. The molecular mechanism involves the transfer of hydrogen ions from the citric acid to bicarbonate ions, resulting in the formation of carbonic acid (H₂CO₃), which immediately decomposes to water and carbon dioxide [8] [6].

The bicarbonate ion serves a dual role in this system. Initially, it acts as a proton acceptor from citric acid, but it also functions as a buffering agent that helps maintain pH stability in the resulting solution [6] [9]. The three negatively charged oxygen atoms on the citrate moiety provide electrostatic attraction sites for sodium ions, facilitating the formation of sodium citrate through ion exchange mechanisms [6] [10].

Sodium bicarbonate, with its molecular formula NaHCO₃ and molecular weight of 84.01 grams per mole, contributes approximately 1916 milligrams per tablet [11] [12] [13]. Citric acid (C₆H₈O₇, molecular weight 192.12 grams per mole) is present at approximately 1000 milligrams per tablet [14] [15] [16]. This ratio is deliberately calculated to ensure excess sodium bicarbonate remains after the primary effervescent reaction, providing additional acid-neutralizing capacity [11] [17].

The carbon dioxide evolution follows first-order kinetics, with the gas release occurring immediately upon contact with water [18] [19] [20]. Theoretical calculations indicate that each gram of sodium bicarbonate can produce approximately 260.7 milliliters of carbon dioxide gas at standard temperature and pressure conditions [21]. In practice, commercial Alka-seltzer tablets achieve approximately 85% efficiency in carbon dioxide production due to manufacturing constraints and competing side reactions [20].

Temperature Dependence of Effervescence Rate

Temperature exerts a profound influence on the kinetics of the Alka-seltzer effervescent reaction, following classical Arrhenius behavior where increased molecular motion at higher temperatures accelerates collision frequency between reactant species [19] [22] [23].
Empirical studies demonstrate that increasing water temperature from 5°C to 65°C reduces dissolution time from 96.17 seconds to 19.53 seconds, representing a nearly five-fold increase in reaction rate [23] [24]. The relationship between temperature and reaction rate follows an exponential decay curve, indicating that the reaction rate approximately doubles for every 10°C increase in temperature [22] [25].

At molecular level, elevated temperatures provide greater kinetic energy to both citric acid and bicarbonate ions, increasing the probability of successful molecular collisions that result in chemical bond formation and breaking [19] [22]. The activation energy barrier for the acid-base neutralization reaction is overcome more readily at higher temperatures, leading to faster carbon dioxide evolution and tablet dissolution [26].

Cold water conditions (5-20°C) result in significantly slower dissolution rates due to reduced molecular mobility and decreased solubility of both citric acid and sodium bicarbonate [23] [25]. In contrast, hot water conditions (>60°C) can lead to rapid, almost instantaneous dissolution, though excessive temperatures may cause uncontrolled gas evolution that reduces overall efficiency [24].

The temperature dependence also affects the physical dissolution process independently of the chemical reaction. Higher temperatures increase the solubility of both active ingredients, facilitating faster release from the tablet matrix and more rapid formation of supersaturated solutions that drive the effervescent reaction [27] [28].

pH Modulation in Aqueous Solutions

Alka-seltzer demonstrates sophisticated pH buffering capabilities that result from the equilibrium between multiple acid-base pairs present in the dissolved tablet [29] [9] [30]. The final pH of an Alka-seltzer solution typically stabilizes around 5.2, representing a carefully balanced system that provides therapeutic efficacy while maintaining physiological compatibility [31].

The buffering mechanism operates through the citric acid-citrate buffer system, where citric acid acts as a weak triprotic acid with three distinct ionization constants (pKa₁ = 3.14, pKa₂ = 4.77, pKa₃ = 6.40) [14] [32]. This multi-step ionization provides buffering capacity across a relatively broad pH range, making the system resistant to pH changes upon addition of external acids or bases [9] [33].

When Alka-seltzer encounters acidic conditions, excess bicarbonate ions react with hydrogen ions according to the equation: HCO₃⁻ (aq) + H⁺ (aq) → H₂O (l) + CO₂ (g) [8] [9]. This reaction effectively neutralizes excess acidity while producing additional carbon dioxide gas, which manifests as enhanced effervescence in acidic environments [29].

Conversely, in basic conditions, the citric acid component provides proton donors that can neutralize hydroxide ions: H₃C₆H₅O₇ (aq) + OH⁻ (aq) → H₂C₆H₅O₇⁻ (aq) + H₂O (l) [9]. This dual buffering capacity allows Alka-seltzer to function effectively across a range of gastric pH conditions.

The sodium citrate produced during the primary effervescent reaction serves as the principal antacid component, providing sustained acid-neutralizing capacity beyond the initial effervescent phase [6] [9]. The citrate ions can bind additional hydrogen ions through their multiple coordination sites, forming citric acid that represents a much weaker acid than the original gastric hydrochloric acid [6] [30].

Particle Size Distribution and Dissolution Kinetics

The relationship between particle size and dissolution kinetics in Alka-seltzer follows established principles of surface area-controlled mass transfer, where smaller particles provide exponentially greater surface area for chemical reactions [23] [34] [35].
Experimental data reveals that reducing particle size from whole tablets to powder form decreases dissolution time from 19.53 seconds to 7.40 seconds in hot water conditions, representing a 2.64-fold improvement in reaction rate [23]. The enhancement becomes even more pronounced in cold water, where powder dissolution (57.30 seconds) occurs nearly twice as fast as whole tablet dissolution (96.17 seconds) [23] [34].

The surface area relationship follows cubic scaling laws, where breaking a tablet into smaller pieces dramatically increases the available reaction interface [34] [36]. A whole tablet presents limited surface area for acid-base contact, while crushing creates numerous new surfaces that expose fresh reactants to the aqueous environment [35] [37].

The dissolution process involves both physical disintegration and chemical reaction components. Physical disintegration occurs as water penetrates the tablet matrix, causing swelling and fragmentation of the compressed powder [25] [38]. Simultaneously, chemical dissolution of surface materials creates concentration gradients that drive further water penetration and accelerate the overall process [39] [34].

Particle size effects are particularly pronounced because the effervescent reaction is initially surface-limited rather than diffusion-limited [23] [36]. The rapid evolution of carbon dioxide gas creates convective mixing that enhances mass transfer, but this effect can only operate efficiently when sufficient surface area is available for gas nucleation and bubble formation [40] [20].

Manufacturing considerations must balance particle size optimization with tablet stability and handling characteristics. Finer powders dissolve more rapidly but may be subject to premature moisture uptake and degradation during storage [41] [38]. Commercial formulations typically employ controlled particle size distributions and protective coatings to optimize both dissolution kinetics and product stability [41] [42].

Other CAS

53663-74-4

Dates

Last modified: 07-20-2023

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